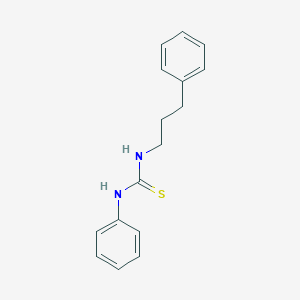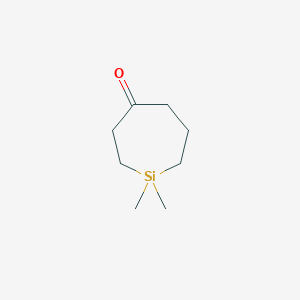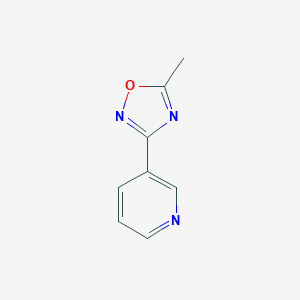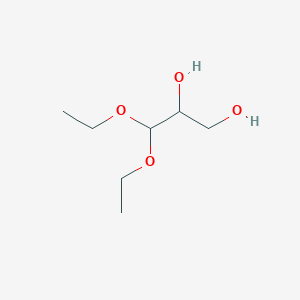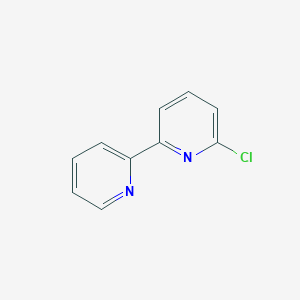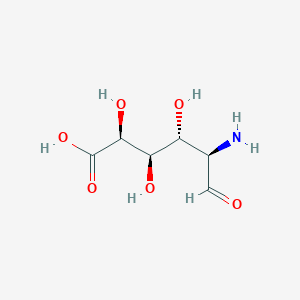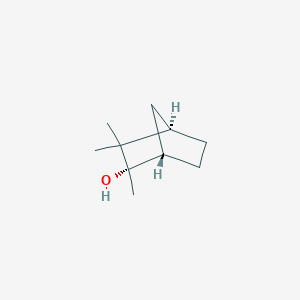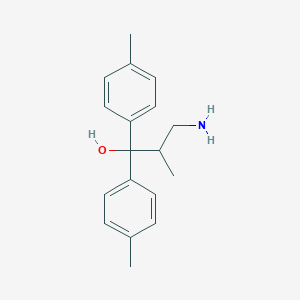
1,1-Bis(p-methylphenyl)-2-methyl-3-aminopropanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Bis(p-methylphenyl)-2-methyl-3-aminopropanol, also known as Methamphetamine Hydrochloride, is a synthetic compound that belongs to the amphetamine class of drugs. It is a central nervous system stimulant that is commonly used for its euphoric effects. Methamphetamine Hydrochloride is a highly addictive drug that is associated with numerous adverse effects, including addiction, psychosis, and cardiovascular problems.
Mechanism Of Action
1,1-Bis(p-methylphenyl)-2-methyl-3-aminopropanoline Hydrochloride works by increasing the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the release of these neurotransmitters, which produces the drug's euphoric effects. 1,1-Bis(p-methylphenyl)-2-methyl-3-aminopropanoline Hydrochloride also blocks the reuptake of these neurotransmitters, which prolongs their effects and enhances their activity.
Biochemical And Physiological Effects
1,1-Bis(p-methylphenyl)-2-methyl-3-aminopropanoline Hydrochloride produces a range of biochemical and physiological effects, including increased heart rate and blood pressure, decreased appetite, and increased alertness and energy. The drug also produces feelings of euphoria, increased confidence, and reduced anxiety. However, chronic use of 1,1-Bis(p-methylphenyl)-2-methyl-3-aminopropanoline Hydrochloride can lead to adverse effects such as addiction, psychosis, and cardiovascular problems.
Advantages And Limitations For Lab Experiments
1,1-Bis(p-methylphenyl)-2-methyl-3-aminopropanoline Hydrochloride is widely used in laboratory experiments to study the effects of chronic drug exposure on the brain. The drug is relatively easy to synthesize and has a high potency, which makes it a useful research tool. However, the addictive nature of 1,1-Bis(p-methylphenyl)-2-methyl-3-aminopropanoline Hydrochloride and the potential for adverse effects limit its use in laboratory experiments.
Future Directions
There are several future directions for research on 1,1-Bis(p-methylphenyl)-2-methyl-3-aminopropanoline Hydrochloride. One area of research is the development of new drugs that target the same neurotransmitter systems as 1,1-Bis(p-methylphenyl)-2-methyl-3-aminopropanoline Hydrochloride but have fewer adverse effects. Another area of research is the development of new treatment strategies for addiction to 1,1-Bis(p-methylphenyl)-2-methyl-3-aminopropanoline Hydrochloride. Additionally, more research is needed to understand the long-term effects of chronic 1,1-Bis(p-methylphenyl)-2-methyl-3-aminopropanoline Hydrochloride use on the brain and behavior.
Synthesis Methods
1,1-Bis(p-methylphenyl)-2-methyl-3-aminopropanoline Hydrochloride is synthesized through a multistep process that involves the reduction of ephedrine or pseudoephedrine. The synthesis process involves the use of various chemicals, including lithium aluminum hydride, hydrochloric acid, and red phosphorus.
Scientific Research Applications
1,1-Bis(p-methylphenyl)-2-methyl-3-aminopropanoline Hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to be effective in the treatment of attention deficit hyperactivity disorder (ADHD), narcolepsy, and obesity. Additionally, 1,1-Bis(p-methylphenyl)-2-methyl-3-aminopropanoline Hydrochloride has been used as a research tool to study the neurobiological mechanisms of addiction and the effects of chronic drug exposure on the brain.
properties
CAS RN |
14185-12-7 |
|---|---|
Product Name |
1,1-Bis(p-methylphenyl)-2-methyl-3-aminopropanol |
Molecular Formula |
C18H23NO |
Molecular Weight |
269.4 g/mol |
IUPAC Name |
3-amino-2-methyl-1,1-bis(4-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C18H23NO/c1-13-4-8-16(9-5-13)18(20,15(3)12-19)17-10-6-14(2)7-11-17/h4-11,15,20H,12,19H2,1-3H3 |
InChI Key |
IDJRHRZFEWCOGC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C(C)CN)O |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C(C)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



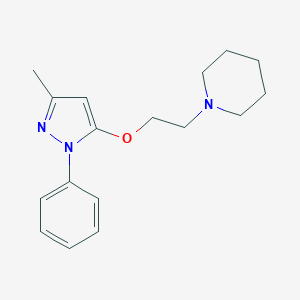
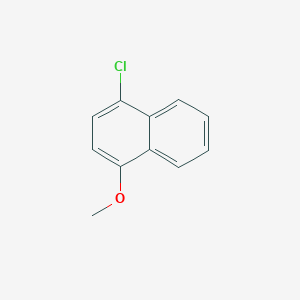
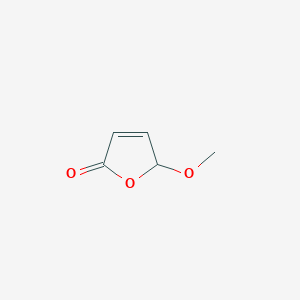
![1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine](/img/structure/B82664.png)
